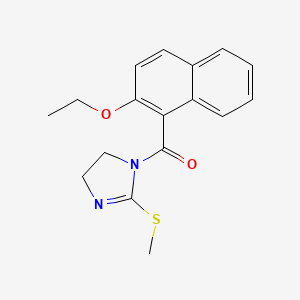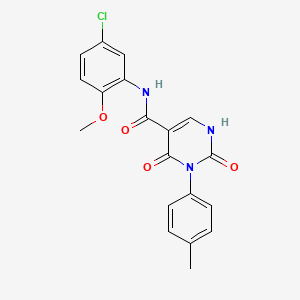
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
Übersicht
Beschreibung
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole (EMD) is a small molecule that has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. In particular, EMD has been studied for its role in the synthesis of various compounds and its use in the treatment of several diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. For example, it has been found to have potential therapeutic properties for the treatment of certain diseases, such as cancer, diabetes, and obesity. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been studied for its role in the synthesis of various compounds, such as antibiotics and antifungals.
Wirkmechanismus
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting this enzyme, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to inhibit the activity of certain transcription factors, such as NF-κB. This transcription factor is involved in the regulation of genes that are involved in inflammation and immune responses. By inhibiting this factor, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can reduce inflammation and improve immune responses.
Biochemical and Physiological Effects
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have several biochemical and physiological effects. For example, it has been found to reduce inflammation, improve immune responses, and reduce pain. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have anti-cancer properties, as well as anti-diabetic and anti-obesity properties. Furthermore, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to act as an antioxidant, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments include its low cost and ease of synthesis. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has been found to have a wide range of potential therapeutic properties, making it a useful compound for research purposes. However, there are several limitations to using 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in laboratory experiments. For instance, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a small molecule, and therefore it may not be able to penetrate certain cells or tissues. Additionally, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole may not be able to reach certain target sites due to its size.
Zukünftige Richtungen
1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of potential therapeutic applications, and therefore there are many potential future directions for research. For instance, further research is needed to investigate the potential therapeutic properties of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole for the treatment of cancer, diabetes, and obesity. Additionally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an antioxidant and to protect cells from damage caused by free radicals. Furthermore, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to act as an inhibitor of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB. Finally, further research is needed to investigate the potential of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole to be used as a drug delivery system.
Synthesemethoden
The synthesis of 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a multi-step process. The first step involves the reaction of 2-ethoxynaphthalene-1-carboxylic acid with 2-methylsulfanyl-4,5-dihydro-1H-imidazole in the presence of anhydrous sodium carbonate. This reaction produces the desired product, 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole. In the second step, the product is purified by column chromatography. Finally, the purified 1-(2-ethoxynaphthalene-1-carbonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is then isolated and characterized by nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-3-21-14-9-8-12-6-4-5-7-13(12)15(14)16(20)19-11-10-18-17(19)22-2/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLNPOUAFNZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412230 | |
| Record name | F0630-0062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethoxynaphthalen-1-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
CAS RN |
6253-93-6 | |
| Record name | F0630-0062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5-trimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6486219.png)
![(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide](/img/structure/B6486226.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486238.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B6486251.png)
![3,4-dimethyl-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B6486258.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}cyclohexanecarboxamide](/img/structure/B6486266.png)
![2-(4-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B6486268.png)
![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}propanamide](/img/structure/B6486273.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzene-1-sulfonamide](/img/structure/B6486277.png)
![N-{[4-(3,4-dichlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B6486285.png)
![4-fluoro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide](/img/structure/B6486288.png)
![1-(3-chlorophenyl)-3-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}urea](/img/structure/B6486303.png)
![bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate](/img/structure/B6486313.png)